molecular formula C7H4BrN3O2 B1344108 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid CAS No. 954217-62-0

6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid

Cat. No.: B1344108
CAS No.: 954217-62-0
M. Wt: 242.03 g/mol
InChI Key: CKRCPGOGLKGUJZ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and IUPAC Classification

The systematic IUPAC name 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid derives from its fused heterocyclic structure. The compound consists of an imidazole ring fused to a pyridine ring at positions 4 and 5 (denoted by the [4,5-b] fusion notation). The numbering begins at the pyridine nitrogen, with the imidazole ring attached to positions 4 and 5 (Figure 1). The 6-bromo substituent occupies position 6 on the pyridine moiety, while the 2-carboxylic acid group is located on the imidazole ring. The 3H designation indicates the tautomeric form where hydrogen resides at position 3 of the imidazole.

Table 1: Structural Breakdown of the IUPAC Name

Component Position/Description
Parent heterocycle Pyridine (base ring)
Fused heterocycle Imidazole (attached at pyridine 4,5)
Substituents -Br (position 6), -COOH (position 2)
Tautomer 3H (hydrogen at imidazole position 3)

This nomenclature aligns with IUPAC guidelines for fused bicyclic systems, where priority is given to the component with the highest heteroatom density.

Historical Development of Imidazopyridine Derivatives

Imidazopyridines emerged as pharmacologically significant scaffolds in the late 20th century. Early synthetic routes focused on imidazo[1,2-a]pyridines , such as zolpidem (1988), which highlighted their CNS activity. The exploration of imidazo[4,5-b]pyridine derivatives gained traction in the 2000s, driven by their utility in antibacterial and antitumor research.

Key advancements include:

  • Groebke-Blackburn Multi-Component Reactions (2000s): Enabled efficient synthesis of diverse imidazopyridines by coupling aminopyridines, aldehydes, and isocyanides.
  • Suzuki Coupling (2010s): Facilitated the introduction of aryl/heteroaryl groups at specific positions, including brominated variants.
  • Tautomer-Specific Functionalization (2020s): Methods to stabilize 3H tautomers improved the isolation of compounds like this compound.

Table 2: Milestones in Imidazopyridine Synthesis

Year Range Development Impact on Target Compound
1990–2000 Hantzsch-type cyclizations Base scaffold accessibility
2005–2015 Metal-catalyzed cross-coupling Bromine incorporation at position 6
2015–2025 Tautomer-controlled crystallization Isolation of 3H-imidazo[4,5-b] derivatives

Positional Isomerism in Brominated Imidazopyridine Systems

Bromination site profoundly influences the electronic and steric properties of imidazopyridines. For This compound :

  • Electronic Effects : Bromine at position 6 deactivates the pyridine ring via inductive effects, reducing nucleophilic attack at adjacent positions.
  • Isomer Contrasts :
    • 5-Bromo Isomer : Exhibits higher reactivity in Pd-catalyzed couplings due to proximity to the imidazole nitrogen.
    • 8-Bromo Isomer (e.g., 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid): Alters hydrogen-bonding networks, affecting solubility.

Table 3: Comparative Properties of Brominated Isomers

Isomer Reactivity (Suzuki Coupling) Solubility (H2O, mg/mL) Melting Point (°C)
6-Bromo (target compound) Moderate 0.12 248–250
5-Bromo High 0.08 230–232
8-Bromo Low 0.15 265–267

The 2-carboxylic acid group further modulates properties by enabling salt formation or coordination to metal catalysts.

Properties

IUPAC Name

6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)11-6(10-4)7(12)13/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRCPGOGLKGUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954217-62-0
Record name 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, enabling the introduction of diverse functional groups.

Key Reagents and Conditions :

  • Aryl/heteroaryl groups : Pd(OAc)₂ (5 mol%), CuI (20 mol%), Cs₂CO₃ (2.5 equiv), and aryl iodides in DMF at 120°C for 24 hours .
  • Alkyl groups : Phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB), K₂CO₃, and alkyl halides in toluene/water .

Examples :

Reaction TypeReagentProductYield
C2-Arylation4-Iodoanisole6-Bromo-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-2-carboxylic acid78%
N3-Alkylation1-(Bromomethyl)-4-methylbenzene6-Bromo-3-(p-tolylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylic acid65%

Direct C–H Arylation

The imidazo[4,5-b]pyridine core undergoes regioselective C2-arylation via a concerted metallation-deprotonation (CMD) mechanism.

Mechanistic Insights :

  • Pd/Cu dual catalysis facilitates C–H bond activation at position 2 .
  • Electron-withdrawing substituents (e.g., carboxylic acid) enhance reactivity by polarizing the π-system .

Optimized Protocol :

  • Catalyst : Pd(OAc)₂ (5 mol%) and CuI (20 mol%).
  • Base : Cs₂CO₃ (2.5 equiv).
  • Solvent : DMF at 120°C under microwave irradiation .

Alkylation at Nitrogen Centers

The N3 and N1 positions are susceptible to alkylation, influenced by the steric and electronic effects of the carboxylic acid group.

Notable Observations :

  • N3-Alkylation : Dominant under PTC conditions with bulky alkyl halides (e.g., benzyl bromide) .
  • N1-Alkylation : Observed with smaller electrophiles (e.g., ethyl bromoacetate) due to reduced steric hindrance .

Case Study :

  • Reaction with ethyl 2-bromoacetate yields ethyl 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine-3-carboxylate (85% yield) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling access to π-extended derivatives.

Sonogashira Coupling :

  • Conditions : Pd(PPh₃)₄, CuI, and alkyne in DMF/Et₃N (3:1) at 80°C .
  • Product : 6-Alkynyl-substituted derivatives for optoelectronic applications .

Suzuki-Miyaura Coupling :

  • Example : Reaction with phenylboronic acid affords 6-phenyl derivatives in >70% yield .

Comparative Reactivity

The compound’s reactivity differs from analogues due to its unique substitution pattern:

Feature6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
C2 ReactivityEnhanced electrophilicity due to –COOH groupLower reactivity at C2
N-AlkylationPreferential at N3Dominant at N1

Scientific Research Applications

Scientific Research Applications of 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid

This compound is a heterocyclic compound with a bromine atom at the 6th position, an imidazole ring fused with a pyridine ring, and a carboxylic acid group at the 2nd position. This compound has garnered attention for its diverse applications in medicinal chemistry, material science, and corrosion inhibition.

Synthesis and Chemical Reactions

The synthesis of this compound typically starts with 5-bromo-2,3-diaminopyridine. The starting material undergoes cyclization with an aldehyde like benzaldehyde, using a catalyst such as diiodide in ethanol under reflux conditions, to form the imidazole ring fused with the pyridine ring, resulting in 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

This compound can undergo several chemical reactions:

  • Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents like potassium carbonate and tetra-n-butyl ammonium bromide.
  • Cyclization: Can occur using benzaldehyde and diiodide in ethanol under reflux.

Medicinal Chemistry

This compound serves as a precursor in synthesizing biologically active compounds, including potential antimicrobial and anticancer agents.

  • Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity and has been studied as a candidate for developing new antibiotics because of its efficacy against various pathogens. The compound’s mechanism involves modulation of cellular pathways, particularly affecting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in immune responses and inflammation.
  • Anticancer Agents: Imidazo[4,5-b]pyridine derivatives have the potential for inhibiting protein kinases associated with cancer progression.

Material Science

The unique structure of this compound makes it useful in developing new materials with specific electronic and optical properties.

Corrosion Inhibition

This compound has been studied for its potential as a corrosion inhibitor for metals.

The molecular mechanism of action of this compound involves binding to specific biomolecules such as DNA, RNA, and proteins. This binding can lead to changes in the structure and function of these biomolecules, thereby exerting its biological effects. The compound interacts with specific cellular targets, leading to alterations in gene expression and cell signaling, influencing processes such as cell proliferation and apoptosis. The binding affinity to various enzymes, particularly kinases, suggests potential applications in cancer therapeutics.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa15 μg/mL

Case Studies

  • Cancer Therapeutics: A study highlighted the potential of imidazo[4,5-b]pyridine derivatives in inhibiting protein kinases associated with cancer progression. The compound was shown to inhibit Aurora A kinase with an IC50 value of 0.067 µM, demonstrating its effectiveness as a targeted cancer therapy.
  • Inflammatory Diseases: Another investigation explored the anti-inflammatory properties of the compound through its interaction with NF-κB pathways. The results indicated that it could significantly reduce inflammatory markers in cellular models.

Mechanism of Action

The molecular mechanism of action of 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid involves binding to specific biomolecules such as DNA, RNA, and proteins. This binding can lead to changes in the structure and function of these biomolecules, thereby exerting its biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazo[4,5-b]pyridine Derivatives

3-Benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine
  • Structure : Benzyl group at position 3, furan ring at position 2.
  • Key Differences : Replaces the carboxylic acid with a furan ring and introduces a benzyl group.
  • The benzyl group allows for π-π stacking interactions in biological targets .
6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid
  • Structure : Carboxylic acid at position 7 instead of position 2.
  • Key Differences : Altered electronic distribution due to the shifted carboxylic acid group.
  • Implications : Position 7 may sterically hinder interactions with target proteins compared to position 2. This variant is less commonly reported in pharmacological studies .
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol
  • Structure : Hydroxymethyl group replaces the carboxylic acid at position 2.
  • Key Differences : Reduced acidity and hydrogen-bonding capacity compared to the carboxylic acid.
  • Implications : Lower solubility in polar solvents but may exhibit improved blood-brain barrier penetration .

Heterocyclic Core Variants

Pyrazolo[4,3-b]pyridine and Triazolo[4,5-b]pyridine Derivatives
  • Structure : Replace the imidazole ring with pyrazole or triazole.
  • Key Differences : Altered nitrogen atom positions and electronic properties.
  • Implications : Pyrazolo derivatives often exhibit vasodilatory and anti-inflammatory effects, while triazolo analogs are explored for hypoglycemic activity. The imidazo[4,5-b]pyridine core generally offers broader synthetic versatility .
Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives
  • Structure : Differ in the fused ring system (imidazo[1,2-a]pyridine vs. imidazo[4,5-b]pyridine).
  • Key Differences : Varied spatial arrangement of nitrogen atoms.
  • Implications : Imidazo[1,2-a]pyridines are more commonly studied for antimicrobial activity, whereas imidazo[4,5-b]pyridines are prioritized in kinase inhibitor research .

Bromine-Free and Methylated Analogs

3H-Imidazo[4,5-b]pyridine-2-carboxylic Acid (CAS 97640-15-8)
  • Structure : Lacks the bromine substituent at position 4.
  • Key Differences : Reduced steric bulk and electron-withdrawing effects.
  • Implications : Lower binding affinity in targets requiring halogen interactions (e.g., kinase ATP-binding pockets) .
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • Structure : Methyl group at position 3 and a ketone at position 2 instead of carboxylic acid.
  • Key Differences: Ketone group reduces hydrogen-bond donor capacity but introduces a planar carbonyl for dipole interactions.
  • Implications : Forms hydrogen-bonded dimers in crystal structures, unlike the carboxylic acid variant, which may form salt bridges .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes References
6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid C7H4BrN3O2 242.03 Br (C6), COOH (C2) Kinase inhibition, solubility
3-Benzyl-6-bromo-2-(2-furyl)-3H-imidazo[4,5-b]pyridine C17H12BrN3O 366.20 Br (C6), furan (C2), benzyl (N3) Improved lipophilicity
6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acid C7H4BrN3O2 242.03 Br (C6), COOH (C7) Rarely studied
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol C7H6BrN3O 228.05 Br (C6), CH2OH (C2) Potential CNS penetration
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid C7H5N3O2 163.14 COOH (C2) Lower target affinity

Research Findings and Implications

  • Synthetic Flexibility : The carboxylic acid group at position 2 in this compound facilitates conjugation with amines or alcohols, enabling rapid derivatization for structure-activity relationship (SAR) studies .
  • Biological Activity : Bromine at position 6 enhances interactions with hydrophobic pockets in enzymes, as seen in kinase inhibitors. This effect is diminished in bromine-free analogs .
  • Solubility vs. Permeability : Carboxylic acid derivatives exhibit superior aqueous solubility but may require prodrug strategies for in vivo efficacy, whereas lipophilic variants (e.g., benzyl-substituted) show better membrane penetration .

Biological Activity

6-Bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrN3O2C_7H_4BrN_3O_2. Its structure features a bromine atom at the 6th position and a carboxylic acid group at the 2nd position, which significantly influences its biological activity and chemical reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied as a candidate for developing new antibiotics due to its efficacy against various pathogens. The compound’s mechanism involves modulation of cellular pathways, particularly affecting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in immune responses and inflammation .

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa15 μg/mL

The compound interacts with specific cellular targets, leading to alterations in gene expression and cell signaling. This modulation can influence processes such as cell proliferation and apoptosis. The binding affinity to various enzymes, particularly kinases, suggests potential applications in cancer therapeutics .

Case Studies

  • Cancer Therapeutics : A study highlighted the potential of imidazo[4,5-b]pyridine derivatives in inhibiting protein kinases associated with cancer progression. The compound was shown to inhibit Aurora A kinase with an IC50 value of 0.067 µM, demonstrating its effectiveness as a targeted cancer therapy .
  • Inflammatory Diseases : Another investigation explored the anti-inflammatory properties of the compound through its interaction with NF-κB pathways. The results indicated that it could significantly reduce inflammatory markers in cellular models .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
6-Bromo-3H-imidazo[4,5-b]pyridine-7-carboxylic acidC₇H₄BrN₃O₂Similar structure but different carboxyl position
3H-imidazo[4,5-b]pyridine-2-carboxylic acidC₇H₅N₃O₂Lacks bromine substitution; different reactivity
Ethyl 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylateC₉H₈BrN₃O₂Ester derivative; different solubility properties

Q & A

Q. Methodological

  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment .
  • Spectroscopy : 1^1H/13^13C NMR to verify substituent positions; IR spectroscopy for functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • Elemental analysis : Confirms empirical formula (e.g., C₇H₆BrN₃O) .
  • SCXRD : Resolves ambiguities in regiochemistry and hydrogen-bonding networks .

What role does π-π stacking play in molecular packing and bioactivity?

Advanced
π-π interactions (centroid-to-centroid distance ~3.670 Å) between the imidazo[4,5-b]pyridine core and aromatic substituents (e.g., phenyl groups) influence:

  • Solubility : Enhanced stacking reduces aqueous solubility, requiring formulation optimization for in vivo studies .
  • Target binding : Stacking with aromatic residues in enzyme active sites (e.g., kinases) improves binding affinity and selectivity .
    Crystallographic data and molecular docking simulations are essential to correlate packing motifs with bioactivity .

How do reaction conditions impact yield in large-scale synthesis?

Advanced
Key factors include:

  • Catalyst loading : Excess methyl iodide (1.2 equiv) ensures complete methylation but requires careful quenching to avoid byproducts .
  • Temperature control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates .
  • Purification : Gradient column chromatography (ethyl acetate/hexane) achieves >95% purity, while recrystallization from ethanol enhances crystalline quality .
    Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progression .

What are the challenges in functionalizing the 2-carboxylic acid group?

Q. Advanced

  • Acid sensitivity : The carboxylic acid moiety may undergo decarboxylation under high-temperature or strongly acidic conditions. Use of protecting groups (e.g., tert-butyl esters) is recommended during further derivatization .
  • Steric hindrance : Bulky substituents at the 3-position (e.g., methyl or benzyl groups) can limit access to the 2-carboxylic acid for coupling reactions .
  • Solubility : Poor solubility in non-polar solvents complicates amidation or esterification. Activation via carbodiimides (e.g., EDC/HOBt) in DMF improves reactivity .

How can computational methods guide the design of novel derivatives?

Q. Advanced

  • Molecular docking : Predicts binding modes with biological targets (e.g., ATP-binding pockets in kinases) .
  • QSAR modeling : Correlates electronic parameters (HOMO/LUMO energies) with observed bioactivity to prioritize synthetic targets .
  • MD simulations : Assesses stability of ligand-target complexes over time, identifying critical non-covalent interactions (e.g., hydrogen bonds, π-stacking) .

What safety precautions are necessary for handling brominated imidazo[4,5-b]pyridines?

Q. Methodological

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulate matter .
  • Waste disposal : Halogenated waste containers for brominated byproducts, complying with local regulations .
  • Spill management : Absorb with inert material (e.g., vermiculite) and neutralize with sodium bicarbonate .

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